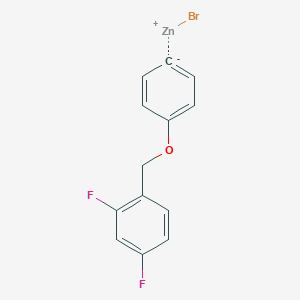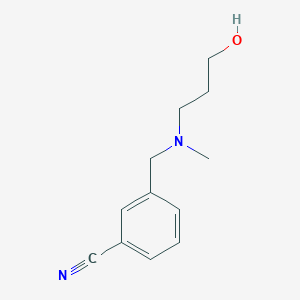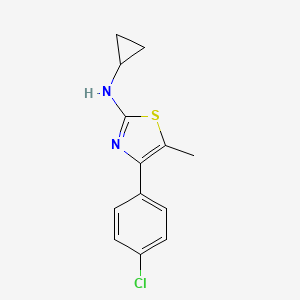
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyclopropylamine and a thiazole-forming reagent such as 2-bromo-1-(4-chlorophenyl)ethanone. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the cyclopropyl group.
N-cyclopropyl-5-methylthiazol-2-amine: Similar structure but without the chlorophenyl group.
4-(4-Bromophenyl)-N-cyclopropyl-5-methylthiazol-2-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the cyclopropyl group contributes to its stability and potential biological activity .
Propriétés
Formule moléculaire |
C13H13ClN2S |
|---|---|
Poids moléculaire |
264.77 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13ClN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16) |
Clé InChI |
NHKZSAFMAFTDIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





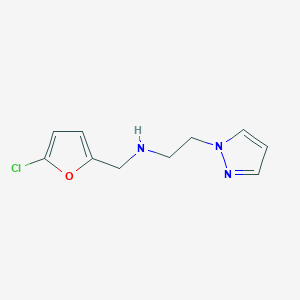

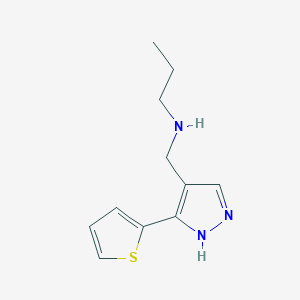
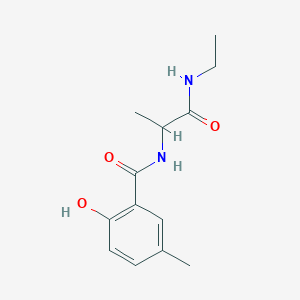

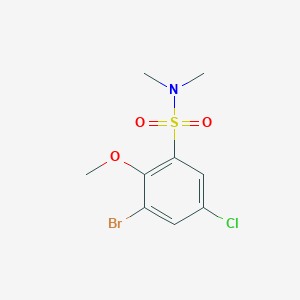
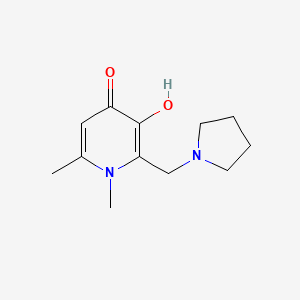
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)
